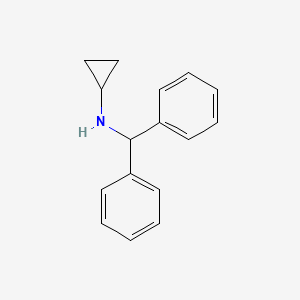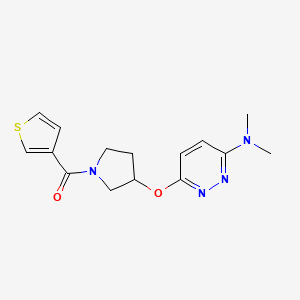
Jak1-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JAK1-IN-8 est un inhibiteur spécifique de la Janus kinase 1 (JAK1), un membre de la famille des Janus kinases. Ces enzymes jouent un rôle crucial dans les voies de signalisation médiées par les cytokines, qui sont impliquées dans diverses réponses inflammatoires et auto-immunes, ainsi que dans certains cancers . En inhibant JAK1, this compound peut moduler ces voies, ce qui en fait un candidat thérapeutique prometteur pour plusieurs maladies .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de JAK1-IN-8 implique plusieurs étapes, notamment la formation de composés hétérocycliques et des modifications de groupe fonctionnel subséquentes. Une voie de synthèse courante comprend l'iodation de la 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, suivie de la protection de la N-terminale en utilisant du triméthylsilane de 2-(chlorométhoxy)éthyle . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées.
Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement la mise à l'échelle des procédures de synthèse en laboratoire, l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, et la garantie de la conformité aux normes réglementaires. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions : JAK1-IN-8 peut subir diverses réactions chimiques, notamment :
Oxydation : Impliquant l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Impliquant l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Impliquant le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes ou les nucléophiles en conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la voie JAK-STAT.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'activité enzymatique de JAK1. Cette inhibition interfère avec la voie de signalisation JAK-STAT, qui est responsable de la transmission des signaux des récepteurs des cytokines au noyau cellulaire . En bloquant cette voie, this compound peut moduler la réponse immunitaire, réduire l'inflammation et potentiellement inhiber la croissance des cellules cancéreuses . Les cibles moléculaires impliquées comprennent divers récepteurs de cytokines et des molécules de signalisation en aval telles que les protéines de transduction du signal et d'activation de la transcription (STAT) .
Composés similaires :
Tofacitinib : Un inhibiteur de JAK ayant une activité contre JAK1 et JAK3.
Ruxolitinib : Un inhibiteur de JAK1 et JAK2 utilisé dans le traitement de la myélofibrose.
Baricitinib : Un inhibiteur sélectif de JAK1 et JAK2 utilisé pour la polyarthrite rhumatoïde.
Unicité de this compound : This compound est unique en raison de sa haute spécificité pour JAK1, ce qui peut entraîner moins d'effets hors cible par rapport à d'autres inhibiteurs de JAK qui ciblent plusieurs membres de la famille JAK . Cette spécificité fait de this compound un outil précieux pour étudier les rôles distincts de JAK1 dans divers processus biologiques et pour développer des thérapies ciblées avec des profils de sécurité potentiellement améliorés .
Applications De Recherche Scientifique
JAK1-IN-8 has a wide range of scientific research applications, including:
Mécanisme D'action
JAK1-IN-8 exerts its effects by inhibiting the enzymatic activity of JAK1. This inhibition interferes with the JAK-STAT signaling pathway, which is responsible for transmitting signals from cytokine receptors to the cell nucleus . By blocking this pathway, this compound can modulate the immune response, reduce inflammation, and potentially inhibit cancer cell growth . The molecular targets involved include various cytokine receptors and downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins .
Comparaison Avec Des Composés Similaires
Tofacitinib: A JAK inhibitor with activity against JAK1 and JAK3.
Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis.
Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis.
Uniqueness of JAK1-IN-8: this compound is unique in its high specificity for JAK1, which may result in fewer off-target effects compared to other JAK inhibitors that target multiple JAK family members . This specificity makes this compound a valuable tool for studying the distinct roles of JAK1 in various biological processes and for developing targeted therapies with potentially improved safety profiles .
Propriétés
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-3-fluorophenyl]imidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c23-18-12-16(6-7-17(18)13-26-8-10-31(29,30)11-9-26)19-2-1-3-21-24-20(14-27(19)21)25-22(28)15-4-5-15/h1-3,6-7,12,14-15H,4-5,8-11,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYVZZJCRDVVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3C4=CC(=C(C=C4)CN5CCS(=O)(=O)CC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2731068.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)


![1-(3,4-dimethylphenyl)-5-methyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2731076.png)
![5-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2731078.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2731080.png)
![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2731081.png)

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)

![3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2731085.png)

![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)
